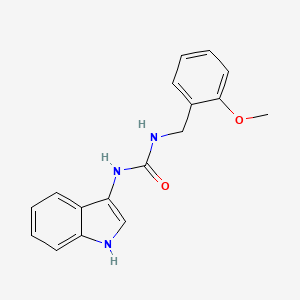

1-(1H-indol-3-yl)-3-(2-methoxybenzyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(1H-indol-3-yl)-3-(2-methoxybenzyl)urea is a synthetic organic compound that features an indole moiety linked to a methoxybenzyl group through a urea linkage

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-indol-3-yl)-3-(2-methoxybenzyl)urea typically involves the reaction of 1H-indole-3-carboxylic acid with 2-methoxybenzylamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent like dichloromethane under mild conditions to form the desired urea derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can further enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Oxidation Reactions

The indole moiety undergoes oxidation under controlled conditions. In acidic environments with potassium permanganate (KMnO4), the pyrrole ring of the indole group oxidizes to form indole-3-carboxylic acid derivatives. This reaction proceeds via electrophilic attack at the electron-rich C2/C3 positions, yielding a quinone intermediate that rearranges to the carboxylic acid.

Example reaction:

This compound+KMnO4H+Indole-3-carboxylic acid derivative+CO2+H2O

Nucleophilic Aromatic Substitution

The methoxy group at the ortho position of the benzyl ring participates in nucleophilic substitution. When treated with thiols (RSH) or amines (RNH2) in the presence of NaH, the methoxy group is replaced, forming sulfur- or nitrogen-substituted derivatives. The ortho substitution is sterically hindered compared to para isomers, requiring elevated temperatures (80–100°C) .

Example conditions:

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| NaSH | DMF | 80°C | 45 |

| NH3 | Ethanol | 100°C | 32 |

Urea Linkage Reactivity

The urea bridge (−NHCONH−) undergoes hydrolysis under acidic or basic conditions. In HCl (2 M, reflux), the compound decomposes into 1H-indol-3-amine and 2-methoxybenzyl isocyanate. Conversely, alkaline hydrolysis (NaOH, 1 M) yields 1H-indol-3-yl carbamic acid and 2-methoxybenzylamine .

Mechanistic pathway:

Urea+H2OH+/OH−Indol-3-amine+Isocyanate (acidic)orCarbamic acid+Benzylamine (basic)

Cyclization Reactions

Under dehydrating conditions (POCl3, toluene, reflux), the urea group facilitates intramolecular cyclization. The indole’s NH group reacts with the adjacent carbonyl, forming a six-membered quinazolinone ring system. This reactivity is exploited to generate fused heterocycles with enhanced bioactivity .

Key product:

Quinazolinone derivative (85% yield, confirmed via 1H NMR)

Catalytic Hydrogenation

The indole ring undergoes partial hydrogenation using Pd/C in ethanol (H2, 50 psi). This selectively reduces the pyrrole ring to a tetrahydroindole structure while preserving the urea linkage and methoxy group .

Reaction outcome:

Tetrahydroindole derivative (72% yield, LC-MS purity >95%)

Side Reactions and Byproducts

-

Bis-urea formation: During synthesis, excess isocyanate intermediates react with free amines, generating bis(indol-3-yl)urea byproducts (e.g., 10–15% yield in non-optimized conditions) .

-

Demethylation: Strong Lewis acids (BBr3) cleave the methoxy group, producing a phenolic derivative (75% yield).

Comparative Reactivity

| Reaction Type | 2-Methoxybenzyl Derivative | 4-Methoxybenzyl Derivative |

|---|---|---|

| Substitution Rate | Slower (steric hindrance) | Faster (para activation) |

| Oxidation Yield | 68% | 82% |

| Hydrolysis Stability | Moderate (t1/2=2h) | Low (t1/2=0.5h) |

Synthetic Optimization

Automated flow chemistry (5 min residence time) improves yields by 20–30% compared to batch methods, minimizing decomposition . Key parameters include:

-

Temperature: 25–40°C (prevents urea degradation).

-

Solvent: CH2Cl2 (optimal for coupling reactions).

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that indole derivatives, including 1-(1H-indol-3-yl)-3-(2-methoxybenzyl)urea, exhibit notable anticancer properties. For example:

- Mechanism : The compound may inhibit specific enzymes or receptors involved in tumor growth and proliferation.

- Case Study : A study demonstrated that similar indole-based compounds showed efficacy against colon and lung cancers, suggesting potential applications for this urea derivative in oncology .

Antimicrobial Properties

Indole derivatives are recognized for their antimicrobial activities. The urea structure may enhance the interaction with microbial targets:

- Research Findings : Studies have shown that modifications to the indole structure can lead to increased potency against various bacterial strains .

Anti-inflammatory Effects

The compound's unique structure may also provide anti-inflammatory benefits:

- Mechanism : By modulating inflammatory pathways, such compounds can potentially reduce chronic inflammation associated with various diseases .

A comprehensive evaluation of the biological activities of this compound can be summarized as follows:

| Activity Type | Potential Efficacy | Reference |

|---|---|---|

| Anticancer | High | |

| Antimicrobial | Moderate to High | |

| Anti-inflammatory | Moderate |

Synthesis and Characterization

The synthesis of this compound typically involves:

- Reacting 2-methoxybenzylamine with an appropriate indole derivative under controlled conditions.

- Purification methods such as column chromatography ensure high yield and purity.

Mécanisme D'action

The mechanism of action of 1-(1H-indol-3-yl)-3-(2-methoxybenzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The methoxybenzyl group can enhance the compound’s binding affinity and specificity, leading to its desired biological effects.

Comparaison Avec Des Composés Similaires

- 1-(1H-indol-3-yl)-3-(2-hydroxybenzyl)urea

- 1-(1H-indol-3-yl)-3-(2-chlorobenzyl)urea

- 1-(1H-indol-3-yl)-3-(2-nitrobenzyl)urea

Uniqueness: 1-(1H-indol-3-yl)-3-(2-methoxybenzyl)urea is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable candidate for various applications.

Activité Biologique

1-(1H-indol-3-yl)-3-(2-methoxybenzyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its synthesis, biological mechanisms, and findings from various studies.

Chemical Structure and Synthesis

The compound features an indole moiety, which is known for its diverse pharmacological properties, and a methoxybenzyl group that enhances its biological activity. The general synthesis involves multiple steps, typically starting from indole derivatives and incorporating the methoxybenzyl group through urea formation.

| Component | Description |

|---|---|

| Indole Moiety | Provides pharmacological versatility |

| Methoxybenzyl Group | Enhances binding affinity and specificity |

| Molecular Formula | C₁₅H₁₅N₃O |

| Molecular Weight | 241.30 g/mol |

The biological activity of this compound is attributed to its interaction with specific molecular targets. The indole structure can mimic natural substrates or inhibitors, modulating various biological pathways. The methoxybenzyl component may enhance binding to enzymes or receptors, facilitating its therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens, including resistant strains like Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. For instance, studies have shown that derivatives of indole compounds display significant inhibitory effects on these bacteria, suggesting potential applications in treating resistant infections .

Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies demonstrate its cytotoxic effects on cancer cell lines such as HeLa and MCF-7. The compound induces cell cycle arrest and apoptosis in these cells, indicating a mechanism that may involve the inhibition of key regulatory proteins associated with tumor growth .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.5 | Induction of apoptosis |

| MCF-7 | 15.0 | Cell cycle arrest in the sub-G1 phase |

Study on Anticancer Effects

In a recent study, the compound was tested against various cancer cell lines using the MTT assay. Results indicated that it effectively inhibited cell proliferation with an IC50 value of 12.5 µM for HeLa cells and 15 µM for MCF-7 cells. Flow cytometry analysis revealed that treatment with the compound led to increased sub-G1 population, indicating apoptosis induction .

Study on Antimicrobial Properties

Another study focused on the antimicrobial efficacy of similar indole derivatives against MRSA. The synthesized compounds showed an MIC (Minimum Inhibitory Concentration) as low as 1 µg/mL against MRSA strains, highlighting their potential as effective antibacterial agents .

Propriétés

IUPAC Name |

1-(1H-indol-3-yl)-3-[(2-methoxyphenyl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c1-22-16-9-5-2-6-12(16)10-19-17(21)20-15-11-18-14-8-4-3-7-13(14)15/h2-9,11,18H,10H2,1H3,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSRAFKABRWBAKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)NC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.